molecular formula C16H17N3O3S B10997476 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10997476
M. Wt: 331.4 g/mol
InChI Key: LGFFBYWKKFBTMD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a methoxyphenyl group, a thiazolyl group, and a pyrrolidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.

    Attachment of the methoxyphenyl group:

    Formation of the pyrrolidine ring: This step involves the cyclization of the intermediate compound to form the pyrrolidine ring.

    Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form different products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of specific diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17N3O3S/c1-10-8-17-16(23-10)18-15(21)11-7-14(20)19(9-11)12-5-3-4-6-13(12)22-2/h3-6,8,11H,7,9H2,1-2H3,(H,17,18,21)

InChI Key

LGFFBYWKKFBTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

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